2-(Benzyloxy)phenol
Overview
Description
2-(Benzyloxy)phenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands. It is also used in chemicals, pharmaceutical research and also acts as a pharmaceutical intermediate .
Synthesis Analysis
This compound is used in the synthesis of 2-(benzyloxy)hydroquinone. It is also used to prepare sequential polypeptides and as a reagent for the synthesis of multidentate chelating ligands . It is also used in the extraction of phenol from an aqueous solution at pH=2. The transfer mechanism of phenol into the organic phase was proved to be the solvation reaction by BSO through hydrogen bonds as a phenol: BSO 1:1 complex .
Molecular Structure Analysis
The central benzene ring makes dihedral angles of 41.9 (2) and 43.6 (2)° with the phenol ring and the outer benzyloxy ring, respectively. The latter two rings are inclined to each other by 84.4 (2)° .
Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.23 g/mol. It has a density of 1.26 g/cm3, a melting point of 119-120 °C (lit.), and a boiling point of 297.96°C (rough estimate). It is slightly soluble .
Scientific Research Applications
Versatility in Benzoxazine Synthesis
Research by Cui et al. (2020) demonstrates the application of 2-(aminomethyl)phenol derivatives in the synthesis of benzoxazines, a class of thermosetting resins with notable thermal properties. This study highlights the potential of using these derivatives, obtained from typical benzoxazines like 2-(Benzyloxy)phenol, to develop novel benzoxazine compounds with enhanced thermal characteristics (Cui, Arza, Froimowicz, & Ishida, 2020).
Sulfonylation in Organic Synthesis
Xu et al. (2015) explored the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, involving compounds like this compound. This process, significant in organic synthesis, enables the creation of ortho-sulfonylated phenols, showcasing the utility of this compound derivatives in diverse chemical syntheses (Xu, Liu, Li, & Sun, 2015).
Antioxidant Activity Analysis
Chen et al. (2020) investigated the antioxidant activities of phenolic acids, including those related to this compound. Their study provides insights into how specific functional groups in phenolic compounds can enhance antioxidant properties, which is crucial in fields like food science and pharmacology (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Applications in Solvatochromic Materials
Sıdır et al. (2019) synthesized and characterized ((4-(Benzyloxy)benzylidene)amino)phenol compounds, demonstrating their potential as solvatochromic materials. This research sheds light on the use of this compound derivatives in developing materials with changing color properties in response to solvent polarity (Sıdır, Berber, & Sıdır, 2019).
Photo-Physical Characteristics in Fluorescent Materials
Padalkar et al. (2011) focused on the synthesis of fluorescent derivatives from compounds like this compound. They explored the effects of solvent polarity on absorption-emission properties, indicating the role of such derivatives in developing advanced fluorescent materials (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)phenol is melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
This compound interacts with melanocytes, leading to an increase in the excretion of melanin from these cells . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It’s also worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Pharmacokinetics
It’s known that the compound has a density of 1143 g/mL at 25 °C . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is depigmentation. It works by permanently removing color from normal skin located around skin with vitiligo . The hyperpigmented skin appears to fade more rapidly than does normal skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight reduces the depigmenting effect of the drug
Safety and Hazards
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways . For instance, phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body .
Cellular Effects
The specific cellular effects of 2-(Benzyloxy)phenol are currently unknown. Phenolic compounds are known to influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Phenolic compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCXFHJMKINPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211801 | |
Record name | 2-Benzyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-38-4 | |
Record name | 2-(Phenylmethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6272-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyloxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing deuterium-labeled 2-(Benzyloxy)phenol, and why is isotopic labeling important in research?
A1: One established method for synthesizing deuterium-labeled this compound involves alkylating this compound with [2H5]ethyl iodide. [] This introduces deuterium atoms into the molecule.
Q2: Has this compound demonstrated any notable biological activity, and what further research is suggested?
A2: While this compound itself has not been extensively studied for its biological activity, research indicates that aromatic compounds with structures similar to this compound, particularly those containing indolic and phenolic groups, could potentially inhibit alpha-amylase activity. [] Alpha-amylase is an enzyme crucial for starch digestion, and its inhibition could have implications for controlling blood sugar levels. Further research is suggested to investigate the derivatives of these compounds for their potential as alpha-amylase inhibitors.
Q3: What antioxidant properties have been observed with this compound, and what structural features contribute to this activity?
A3: this compound has been identified as a potential antioxidant through its presence in the ethyl acetate fraction of Artocarpus anisophyllus Miq stem bark extract. [] This fraction exhibited significant antioxidant activity, and GC-MS analysis identified this compound as one of the main aromatic compounds within this fraction. The phenolic structure of this compound, specifically the presence of the hydroxyl group (-OH) attached to the aromatic ring, is likely a key contributor to its antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases.
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